2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Description

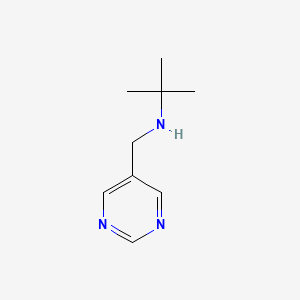

2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is a secondary amine featuring a tert-butyl group (2-methylpropan-2-amine) linked via a methylene bridge to the pyrimidin-5-yl moiety. Its structure combines the steric bulk of the tert-butyl group with the aromatic heterocyclic pyrimidine ring, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions. Pyrimidine derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and antioxidant effects, though specific data for this compound remain unreported in the provided evidence.

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)12-6-8-4-10-7-11-5-8/h4-5,7,12H,6H2,1-3H3 |

InChI Key |

JVRFZQMHGCSKPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC1=CN=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine typically involves the reaction of 2-methylpropan-2-amine with pyrimidine-5-carbaldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as toluene. The mixture is refluxed for several hours, and the solvent is then removed under reduced pressure. The resulting product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Research

2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine has been investigated for its potential as a pharmacological agent. It has shown promise in the inhibition of specific enzymes related to neurodegenerative diseases, particularly neuronal nitric oxide synthase (nNOS). The selective inhibition of nNOS is crucial because it can lead to therapeutic strategies for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anticancer Activity

Research indicates that derivatives of this compound may serve as effective inhibitors of tyrosine kinases, which are critical in the proliferation of cancer cells. For instance, studies have shown that certain pyrimidine-based compounds exhibit significant anticancer activity by targeting the Bcr-Abl fusion protein associated with chronic myeloid leukemia .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of pyrimidine derivatives have revealed that this compound exhibits antibacterial activity against various pathogens. This makes it a candidate for further development in the field of antimicrobial therapy .

Case Studies

Case Study 1: Neurodegenerative Disorders

A study focused on the design and synthesis of novel nNOS inhibitors demonstrated that modifications to the 2-methyl group in pyrimidine derivatives enhanced selectivity and potency against nNOS. The research utilized both experimental and computational methods to evaluate biological activity, yielding promising results for future drug development .

Case Study 2: Anticancer Research

In another study, a series of pyrimidine analogs were synthesized and tested for their ability to inhibit tyrosine kinases. The results indicated that certain modifications to the chemical structure significantly increased anticancer efficacy, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Imidazo-Pyrazine Derivatives

Compounds such as 2-methyl-N-(6-pentyl-7-phenyl-7,8-dihydroimidazo[1,5-a]pyrazin-5(6H)-ylidene)propan-2-amine (77) share the tert-butyl amine group but incorporate it into larger heterocyclic frameworks (imidazo-pyrazines). These derivatives, synthesized via one-pot multicomponent reactions, exhibit distinct reactivity due to their extended conjugation and nitrogen-rich systems . While biological data for these analogues are sparse, their synthesis methods (e.g., column chromatography with high yields >90%) highlight efficient preparative routes compared to the pyrimidine-based target compound .

Pyrimidine-Based Derivatives

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () demonstrates how substituents on the pyrimidine ring (e.g., fluorophenyl, methoxyphenyl) influence molecular conformation and intermolecular interactions. Unlike the target compound, this derivative forms intramolecular hydrogen bonds (N–H⋯N) and exhibits antibacterial/antifungal activity due to its substituted aromatic groups .

Functional Group Modifications

Nitrone Derivatives

(Z)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propan-2-amine oxide (14) replaces the pyrimidine ring with a benzylidene group and introduces an oxidized nitrone functionality. This compound demonstrates potent antioxidant activity, scavenging hydroxyl radicals (60%) and inhibiting lipid peroxidation (65%) . The tert-butyl group here enhances electron-donating capacity, whereas the pyrimidine ring in the target compound may shift reactivity toward nucleophilic aromatic interactions.

Sulfur-Containing Analogues

2-Methyl-N-(phenylthio)propan-2-amine () substitutes the pyrimidinylmethyl group with a phenylthio moiety. Such differences could affect applications in catalysis or medicinal chemistry .

Anticancer Activity

While the target compound lacks reported biological data, related pyrimidine derivatives like 5-(2-chlorophenyl)-2-methyl-N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine (4e) showed poor activity in NCI single-dose anticancer assays .

Antioxidant Capacity

Nitrone derivatives (e.g., compound 20 in ) with tert-butyl groups exhibit up to 98% hydroxyl radical scavenging, outperforming simpler pyrimidine-based amines.

Data Tables

Table 1. Structural and Functional Comparisons

Table 2. Antioxidant Activity of Selected Analogues

| Compound | HO• Scavenging (%) | Lipid Peroxidation Inhibition (%) | Superoxide Scavenging (%) |

|---|---|---|---|

| Nitrone 14 | 60 | 65 | 29 |

| Nitrone 20 | 98 | 81 | <2 |

| Target | Not tested | Not tested | Not tested |

Biological Activity

2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrimidine ring and an amine functional group. The presence of these moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as a ligand, modulating the activity of enzymes or receptors. The exact pathways of action are still under investigation, but preliminary studies indicate potential interactions with nitric oxide synthase (nNOS) and other key enzymes involved in cellular signaling.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on pyrimidine derivatives have shown varying degrees of activity against ESKAPE pathogens, which are known for their resistance to antibiotics. The compound's structural features may enhance its binding affinity to bacterial enzymes, contributing to its antimicrobial efficacy .

Anticancer Activity

The antiproliferative effects of pyrimidine derivatives have been documented in various cancer cell lines. For example, studies have reported that modifications in the pyrimidine structure can significantly improve antiproliferative activity against human cancer cell lines such as HeLa and A549. The presence of functional groups like -OH has been shown to reduce IC50 values, indicating enhanced potency .

| Cell Line | IC50 Value (μM) | Compound Structure |

|---|---|---|

| HeLa | 0.058 | This compound |

| A549 | 0.035 | Modified Pyrimidine Derivative |

| MDA-MB-231 | 0.021 | Dual -OH Functional Group |

Case Studies

- Inhibition of nNOS : A study highlighted the development of selective inhibitors targeting nNOS using similar pyrimidine structures. These inhibitors demonstrated significant potency (IC50 values as low as 0.368 μM) and selectivity over other isoforms, suggesting that this compound could be explored for neuroprotective applications .

- Anticancer Screening : In vitro evaluations showed that derivatives of pyrimidine compounds exhibited considerable anticancer properties across multiple cell lines. The mechanism was linked to their ability to induce apoptosis and inhibit cell proliferation effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.